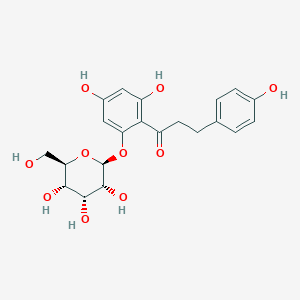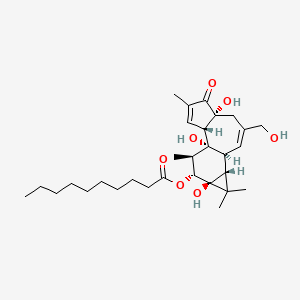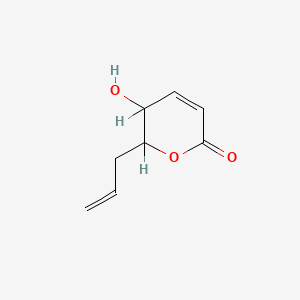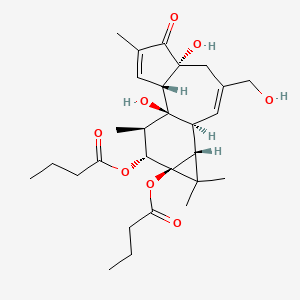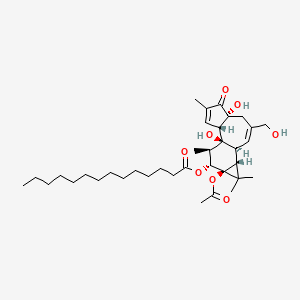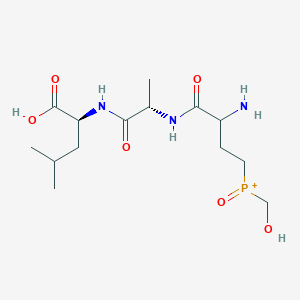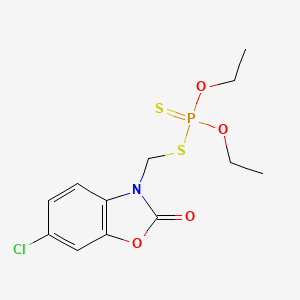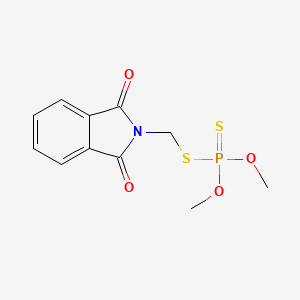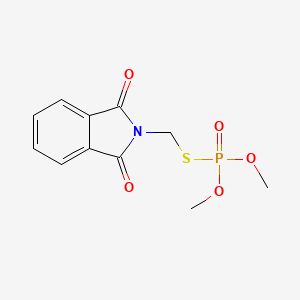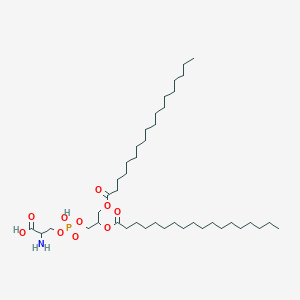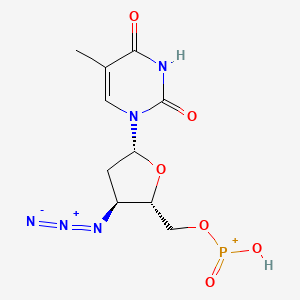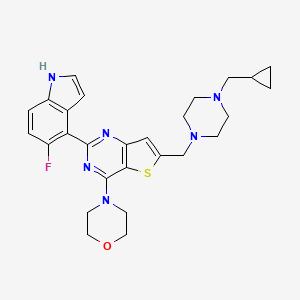
PI-3065
Vue d'ensemble
Description
PI-3065: est un inhibiteur puissant et sélectif de la phosphoinositide 3-kinase p110 delta (PI3K p110δ). Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de sa capacité à inhiber sélectivement l'isoforme PI3K p110δ, qui joue un rôle crucial dans divers processus cellulaires, notamment la croissance, la prolifération et la survie cellulaires .
Applications De Recherche Scientifique
Chemistry: : PI-3065 is used as a tool compound to study the role of PI3K p110δ in various chemical processes. It helps in understanding the enzyme’s function and its impact on cellular signaling pathways .
Biology: : In biological research, this compound is used to investigate the role of PI3K p110δ in immune cell function, inflammation, and cancer. It has been shown to inhibit the proliferation and activation of immune cells, making it a valuable tool in immunology studies .
Medicine: : this compound has potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and inflammatory conditions. Its ability to selectively inhibit PI3K p110δ makes it a promising candidate for drug development .
Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development programs to identify new therapeutic targets and develop novel treatments for various diseases .
Mécanisme D'action
Target of Action
PI-3065, also known as “4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine”, is a potent inhibitor of PI3K p110δ . The PI3K p110δ is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound acts by blocking the PI3K signaling enzyme, thereby inhibiting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) . This inhibition can potently improve the anti-tumor T-cell response .
Biochemical Pathways
The PI3K/Akt/mTOR signaling pathway is a key regulator in growth, survival, cell cycle proliferation, protein synthesis, and glucose metabolism . This compound, by inhibiting PI3K p110δ, impacts this pathway and leads to a reduction in the expansion of MDSCs and tumor size . It also results in a decrease in the expression of IL2 and IL33, key mediators of ILC2 cell proliferation and activation .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in MDSC expansion and tumor size . It also ablates IL33 expression and prevents group-2-innate lymphoid cell accumulation . Furthermore, this compound treatment leads to CD8+ T cell-dependent control of primary tumor growth and reduced metastatic burden .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, in the context of a tumor microenvironment, the presence of specific cells responsible for the rapid production of cytokines can affect the action of this compound . .
Analyse Biochimique
Biochemical Properties
PI-3065 plays a crucial role in biochemical reactions by selectively inhibiting the PI3K p110δ isoform. This inhibition is highly specific, with an IC50 value of 5 nM . This compound interacts with various enzymes and proteins, including p110α, p110β, and p110γ, although its activity against these isoforms is significantly weaker (IC50 values of 910 nM, 600 nM, and >10000 nM, respectively) . The interaction of this compound with the p110δ isoform leads to the inhibition of downstream signaling pathways, which are critical for cell proliferation and survival.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In cancer cells, this compound inhibits the growth and proliferation of tumor cells by blocking the PI3K/AKT/mTOR signaling pathway . This inhibition leads to reduced cell survival, increased apoptosis, and decreased tumor growth. Additionally, this compound has been shown to modulate immune cell function, particularly by inhibiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enhancing the anti-tumor immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the ATP-binding site of the PI3K p110δ isoform. This binding inhibits the kinase activity of p110δ, leading to the suppression of downstream signaling pathways such as the PI3K/AKT/mTOR pathway . By inhibiting these pathways, this compound disrupts cellular processes that are essential for cell growth, proliferation, and survival. Additionally, this compound has been shown to reduce the expression of inflammatory cytokines such as IL2 and IL33, further contributing to its anti-inflammatory and anti-tumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its inhibitory activity over extended periods . In vitro studies have demonstrated that this compound maintains its efficacy in inhibiting tumor cell growth and modulating immune cell function over time . Long-term in vivo studies have shown that this compound can effectively reduce tumor growth and enhance the anti-tumor immune response without significant degradation or loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 75 mg/kg, this compound has been shown to inhibit tumor growth and metastasis in mouse models without causing significant toxicity or adverse effects . Higher doses of this compound may lead to increased efficacy in reducing tumor growth, but they may also be associated with potential toxic effects, such as weight loss and immune suppression . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of the PI3K p110δ isoform. This inhibition affects the metabolic flux and levels of various metabolites involved in cell growth and proliferation . This compound also interacts with enzymes and cofactors that regulate these metabolic pathways, further contributing to its anti-tumor and anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, such as tumors and inflamed tissues . The distribution of this compound is critical for its therapeutic efficacy, as it ensures that the compound reaches its intended targets and exerts its inhibitory effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the PI3K p110δ isoform and other signaling molecules . This compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s activity, as it allows this compound to effectively inhibit the PI3K/AKT/mTOR signaling pathway and exert its therapeutic effects.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: : La synthèse de PI-3065 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation, suivie de modifications de groupes fonctionnels pour atteindre la sélectivité et la puissance souhaitées .
Méthodes de production industrielle: : La production industrielle de this compound implique généralement l'optimisation de la voie de synthèse afin de garantir un rendement et une pureté élevés. Cela inclut l'affinement des conditions de réaction, telles que la température, la pression et le choix du solvant, pour maximiser l'efficacité et minimiser les sous-produits .
Analyse Des Réactions Chimiques
Types de réactions: : PI-3065 subit diverses réactions chimiques, notamment :
Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant son activité.
Substitution: Les réactions de substitution peuvent introduire différents substituants dans la structure de base, ce qui peut améliorer sa sélectivité et sa puissance
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction de la modification souhaitée
Principaux produits: : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques .
Applications de la recherche scientifique
Chimie: : this compound est utilisé comme composé outil pour étudier le rôle de PI3K p110δ dans divers processus chimiques. Il aide à comprendre la fonction de l'enzyme et son impact sur les voies de signalisation cellulaire .
Biologie: : En recherche biologique, this compound est utilisé pour étudier le rôle de PI3K p110δ dans la fonction des cellules immunitaires, l'inflammation et le cancer. Il a été démontré qu'il inhibe la prolifération et l'activation des cellules immunitaires, ce qui en fait un outil précieux dans les études d'immunologie .
Médecine: : this compound a des applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer, les maladies auto-immunes et les affections inflammatoires. Sa capacité à inhiber sélectivement PI3K p110δ en fait un candidat prometteur pour le développement de médicaments .
Industrie: : Dans l'industrie pharmaceutique, this compound est utilisé dans les programmes de découverte et de développement de médicaments pour identifier de nouvelles cibles thérapeutiques et développer de nouveaux traitements pour diverses maladies .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'isoforme PI3K p110δ. Cette inhibition perturbe la voie de signalisation PI3K/Akt/mTOR, qui est impliquée dans la croissance, la prolifération et la survie cellulaires. En bloquant cette voie, this compound peut induire l'apoptose (mort cellulaire programmée) et inhiber la prolifération des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
PI-103: Un autre inhibiteur de PI3K avec une sélectivité plus large pour plusieurs isoformes de PI3K.
GDC-0941: Un inhibiteur puissant de PI3K p110α et p110δ.
Idelalisib: Un inhibiteur sélectif de PI3K p110δ, similaire à PI-3065
Unicité: : this compound est unique en raison de sa forte sélectivité pour PI3K p110δ, ce qui minimise les effets hors cible et améliore son potentiel thérapeutique. Cette sélectivité en fait un outil précieux dans la recherche et le développement de médicaments, en particulier pour les maladies où PI3K p110δ joue un rôle crucial .
Propriétés
IUPAC Name |
4-[6-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN6OS/c28-21-3-4-22-20(5-6-29-22)24(21)26-30-23-15-19(17-33-9-7-32(8-10-33)16-18-1-2-18)36-25(23)27(31-26)34-11-13-35-14-12-34/h3-6,15,18,29H,1-2,7-14,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOHCOYQVZOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)C5=C(C=CC6=C5C=CN6)F)N7CCOCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



